Jatamanvaltrate B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Jatamanvaltrate B and related compounds involves complex chemical processes. For instance, the divergent synthetic route to cyclopenta[c]pyran iridoids, which includes this compound, involves the efficient transformation of core cyclopenta[c]pyran intermediates. This process is highlighted by the stereoselective construction of the core cyclopenta[c]pyran skeleton of iridoid lactones via a palladium(0)-catalyzed intramolecular allylic alkylation, facilitating the transformation into natural iridoids (Sim et al., 2016).

Molecular Structure Analysis

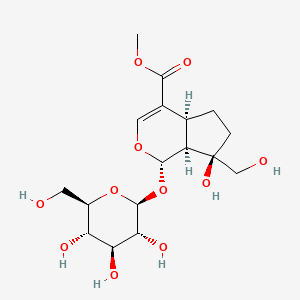

The molecular structure of this compound, like other iridoids, is defined by its cyclopentane[c]pyran core. Detailed spectroscopic analysis, including 2D NMR and ESI-MS/MS, has been utilized to elucidate the structures of this compound and its isomers. These methods have provided insights into the complex molecular framework and the stereochemistry of the iridoid esters isolated from Valeriana jatamansi (Lin et al., 2017).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, contributing to their diverse biological activities. The acylation of iridoids, including this compound, has been explored to understand their cytotoxicity against cancer cell lines. Such modifications have led to the identification of unique valepotriates with significant cytotoxic activities, showcasing the importance of chemical transformations in enhancing the therapeutic potential of these compounds (Lin et al., 2009).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and optical activity, are crucial for its application in drug formulation and delivery. However, detailed studies on the physical properties of this compound specifically are limited. Generally, the physical properties of iridoids depend on their molecular structure, particularly the configuration of functional groups and the degree of saturation in the cyclopentane[c]pyran core.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and its ability to undergo specific chemical reactions, are foundational to its biological activities. The iridoid framework of this compound is characterized by its reactivity, which plays a significant role in its biological interactions, including binding to cellular targets and modulating biological pathways (Lin et al., 2009).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties : Jatamanvaltrate P, an iridoid ester related to Jatamanvaltrate B, has shown notable antitumor properties. It inhibits the growth and proliferation of human breast cancer cells, induces cell cycle arrest, apoptosis, and autophagy, and exhibits potential antitumor effects in vivo without apparent toxicity (Yang et al., 2017).

Cytotoxicity : Several minor valepotriate isomers, including Jatamanvaltrates Z1, Z2, and Z3, display moderate cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents (Lin et al., 2017).

Neuroprotective Effects : Compounds isolated from Valeriana jatamansi, including Jatamanvaltrates N and O, have been evaluated for neuroprotective effects. Compound 1 showed weak neuroprotective activities (Xu et al., 2012).

Anti-Inflammatory and Antiproliferative Properties : A study revealed that compounds from Valeriana jatamansi, including Jatamanvaltrates, exhibit anti-inflammatory and antiproliferative properties, with some compounds significantly inhibiting the proliferation of human glioma stem cell lines (Liu et al., 2021).

Antimicrobial Properties : Research on Valeriana jatamansi roots indicated antimicrobial and anti-inflammatory properties. Iridoids isolated from the plant, including Jatamanvaltrates, exhibited strong antibacterial and antifungal efficacy (Singh et al., 2020).

Wirkmechanismus

Target of Action

Jatamanvaltrate B, a compound isolated from the medicinal herb Valeriana jatamansi, has been found to exhibit cytotoxic activity against various cancer cells, including A549, PC-3M, HCT-8, and Bel7402 . It also demonstrated antibacterial activity against Staphylococcus aureus .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. It has been found to induce cell cycle arrest, apoptosis, and autophagy in human breast cancer cells . The compound reduces the expression of p-Akt (Ser 473), cyclin B1, and caspase 8, while increasing the expression of p21, p-cdc2, cleaved-caspase 3, cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP) .

Biochemical Pathways

The compound affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, in cancer cells . This is achieved by causing oxidative stress, which leads to an imbalance between anti-apoptotic proteins (Bcl-2 and Bcl-XL) and pro-apoptotic proteins (Bax, Bak, and Bid) . This imbalance results in the formation of heterodimers in the outer membrane of the mitochondria, allowing apoptogenic factors to exit the cytosol .

Pharmacokinetics

The compound’s cytotoxic activity against various cancer cells suggests that it may have good bioavailability .

Result of Action

The action of this compound results in significant anti-cancer activity, especially in human breast cancer cells . It induces cell cycle arrest at the G2/M stage and apoptosis in MDA-MB-231 and MCF-7 cells . In addition, it inhibits cell migration through the down-regulation of MMP-9 and MMP-2 expression .

Zukünftige Richtungen

The study suggests the need to promote research on the identification of active components from the species and their mechanism of action . The plant comprises huge potential for future research and drug development . The species has several therapeutic properties, e.g., neurotoxic, cytotoxic, sedative, anti-inflammation, antidepressant, antidiarrheal, anti-HCV, adaptogenic, analgesic, antioxidant, and antimicrobial effects .

Biochemische Analyse

Biochemical Properties

Jatamanvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the apoptotic pathways, such as caspases, which are crucial for programmed cell death . Additionally, it affects the activity of proteins involved in cell cycle regulation, such as Cyclin B1 and cdc2 . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by increasing the expression of apoptotic proteins such as PARP, Caspase 3, Caspase 8, and Caspase 9 . These effects underscore the compound’s potential in cancer therapy and its ability to regulate critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to and activates caspases, leading to the cleavage of key cellular proteins and the initiation of apoptosis . Additionally, this compound inhibits the activity of Cyclin B1 and cdc2, resulting in cell cycle arrest . These molecular interactions provide insights into the compound’s therapeutic potential and its role in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits as well as potential toxic or adverse effects . For instance, in breast cancer models, higher doses of this compound result in more pronounced inhibition of tumor growth and increased apoptosis . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its therapeutic effects . For example, this compound affects the activity of enzymes involved in the apoptotic pathways, leading to changes in metabolite levels and cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic processes and its role in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is efficiently transported to target tissues, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound localizes to the mitochondria, where it interacts with key proteins involved in apoptosis . This subcellular localization is critical for the compound’s bioactivity and therapeutic potential.

Eigenschaften

IUPAC Name |

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCCPUWSKJGJNH-ZTJXRXMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC[C@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1162130.png)

![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)